
DNA intercalator 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA intercalator 3 is a compound that inserts itself between the base pairs of deoxyribonucleic acid (DNA) molecules
Méthodes De Préparation
The synthesis of DNA intercalator 3 typically involves the creation of planar aromatic compounds that can fit between the base pairs of DNA. One common synthetic route involves the use of Heck cross-coupling reactions to form the aromatic core of the intercalator . Industrial production methods often involve large-scale organic synthesis techniques, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
DNA intercalator 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the intercalator, potentially enhancing its binding affinity to DNA.
Reduction: Reduction reactions can alter the electronic properties of the intercalator, affecting its interaction with DNA.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically modified versions of the intercalator with altered binding properties.
Applications De Recherche Scientifique
DNA intercalator 3 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of DNA intercalator 3 involves its insertion between the base pairs of DNA. This intercalation process causes structural changes in the DNA, such as unwinding and lengthening of the double helix . These changes inhibit the normal function of DNA, preventing processes like transcription and replication. The molecular targets of this compound include the DNA itself and various proteins involved in DNA processing .
Comparaison Avec Des Composés Similaires
DNA intercalator 3 can be compared to other well-known DNA intercalators, such as:
Ethidium bromide: A commonly used DNA stain that intercalates between base pairs and fluoresces under ultraviolet light.
Doxorubicin: An anticancer drug that intercalates into DNA and inhibits topoisomerase II, preventing DNA replication.
Proflavine: An antiseptic that intercalates into DNA and disrupts its structure.
This compound is unique in its specific binding affinity and the structural changes it induces in DNA, making it a valuable tool for research and therapeutic applications .
Propriétés
Formule moléculaire |
C24H21IN6 |
|---|---|
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
2-(2-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C24H21IN6/c25-18-4-2-1-3-17(18)24-28-19-7-5-15(13-21(19)30-24)23-27-20-8-6-16(14-22(20)29-23)31-11-9-26-10-12-31/h1-8,13-14,26H,9-12H2,(H,27,29)(H,28,30) |
Clé InChI |
KBOWGXYZGVLTHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


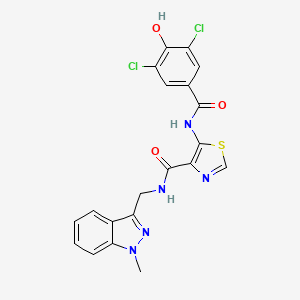
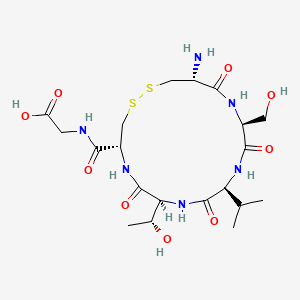
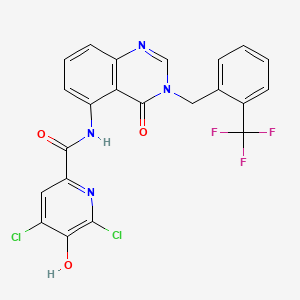
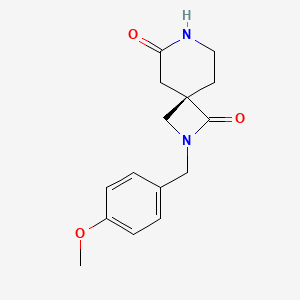

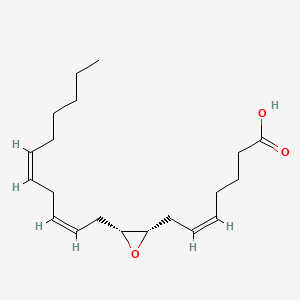
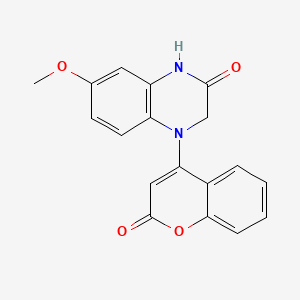
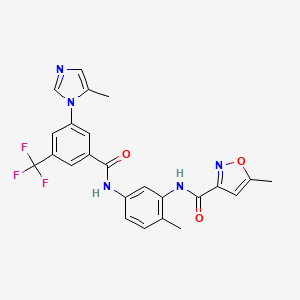
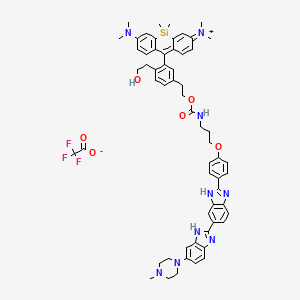
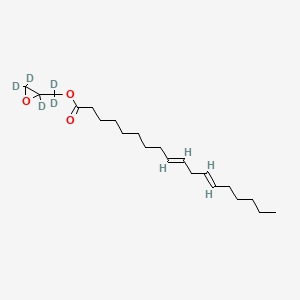
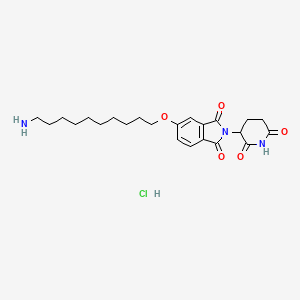
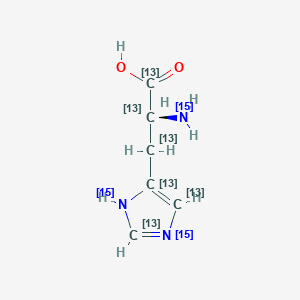
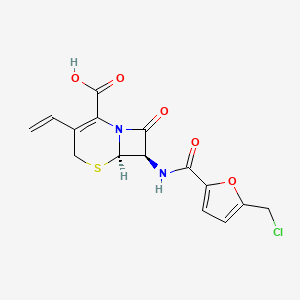
![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
